molecular formula C12H11N5O3S B2500442 methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1058238-65-5

methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2500442
CAS RN: 1058238-65-5
M. Wt: 305.31
InChI Key: HNXIMZNUNDIGIV-UHFFFAOYSA-N
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Description

The compound of interest, methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate, is a heterocyclic compound that appears to be derived from furan-2-carboxylic acid or its methyl ester. The structure suggests the presence of a triazolopyrimidine moiety linked to a furan ring via a thioether linkage. This type of compound is likely to have interesting chemical properties and potential biological activity due to the presence of multiple heterocycles.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride can lead to the formation of 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates . These intermediates can undergo further chemical transformations to yield a variety of heterocyclic compounds, including triazole and thiadiazole derivatives. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied to synthesize the triazolopyrimidine-furan conjugate.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a furan ring, which is a five-membered oxygen-containing heterocycle, and a triazolopyrimidine moiety, which is a fused heterocyclic system containing nitrogen atoms. The linkage between these two systems is through a sulfur atom, which suggests the presence of a thioether bond. The molecular structure would influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds similar to the one of interest have been shown to undergo a variety of chemical reactions. For instance, 5-arylfuran-2-carbonyl chlorides can react with potassium thiocyanate and amines to yield thiadiazole derivatives . Additionally, the presence of reactive functional groups such as the ester and the thioether in the compound suggests that it could participate in nucleophilic substitution reactions, hydrolysis, and potentially cyclization reactions to form new heterocyclic systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from related compounds that it would exhibit properties typical of aromatic heterocycles. This includes moderate to low solubility in water, potential for hydrogen bonding due to nitrogen atoms in the triazolopyrimidine ring, and the likelihood of exhibiting fluorescence or UV-visible absorbance due to the conjugated system. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the fused ring system and the presence of the ester group.

Antibacterial Activity

Compounds with structural similarities to the compound have been tested for antibacterial activity. Novel furan-supported 1,2,4-triazoles have been synthesized and characterized, with some showing antibacterial activity against different bacterial strains . This suggests that the compound of interest could also possess antibacterial properties, making it a potential candidate for further biological evaluation.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing triazolo[1,5-a]thieno[3,2-d]pyrimidines, has been explored through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes. This process involves condensation reactions followed by intramolecular cyclization, leading to compounds with potential applications in medicinal chemistry and materials science (Westerlund, 1980).

Novel Heterocyclic Systems

Research has also been conducted on the synthesis of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-ones. These compounds are synthesized from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, indicating the broad applicability of such chemical structures in creating new materials with unique properties (Sirakanyan et al., 2016).

Antimicrobial and Antitumor Agents

Some derivatives of thiazolopyrimidines have been prepared as potential antimicrobial and antitumor agents. The synthesis involves creating compounds with specific structural features that could inhibit the growth of microorganisms or cancer cells, highlighting the therapeutic potential of such chemical structures (El-Bendary et al., 1998).

Spectroscopic Characterization and Biological Activity

The synthesis and characterization of derivatives containing the triazolo[1,5-a]pyrimidine ring have been investigated, with some compounds showing antibacterial activity against various microbial strains. This research underscores the importance of structural characterization and biological evaluation in the development of new chemical entities with potential applications in drug discovery (Lahmidi et al., 2019).

properties

IUPAC Name

methyl 5-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c1-17-10-9(15-16-17)11(14-6-13-10)21-5-7-3-4-8(20-7)12(18)19-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIMZNUNDIGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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